molecular formula C9H16O B14073107 7-Methoxy-1-methylcyclohept-1-ene CAS No. 102740-08-9

7-Methoxy-1-methylcyclohept-1-ene

Cat. No.: B14073107
CAS No.: 102740-08-9
M. Wt: 140.22 g/mol
InChI Key: CTCDZCBQEYSRGT-UHFFFAOYSA-N
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Description

Cycloheptene, 7-methoxy-1-methyl- is a derivative of cycloheptene, a seven-membered cycloalkene. This compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to the cycloheptene ring. Cycloheptene itself is known for its use as a raw material in organic chemistry and as a monomer in polymer synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptene, 7-methoxy-1-methyl- typically involves the functionalization of cycloheptene. One common method is the methoxylation of cycloheptene using methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective addition of the methoxy group at the desired position on the cycloheptene ring .

Industrial Production Methods

Industrial production of Cycloheptene, 7-methoxy-1-methyl- may involve large-scale methoxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Cycloheptene, 7-methoxy-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Epoxides: Formed from the oxidation of the double bond.

    Diols: Resulting from the dihydroxylation of the double bond.

    Cycloheptane Derivatives: Produced through reduction reactions.

Scientific Research Applications

Cycloheptene, 7-methoxy-1-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Cycloheptene, 7-methoxy-1-methyl- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the methyl group can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s reactivity and its ability to bind to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloheptene, 7-methoxy-1-methyl- is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups on a seven-membered ring structure makes it a valuable compound for various chemical transformations and applications .

Properties

CAS No.

102740-08-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

7-methoxy-1-methylcycloheptene

InChI

InChI=1S/C9H16O/c1-8-6-4-3-5-7-9(8)10-2/h6,9H,3-5,7H2,1-2H3

InChI Key

CTCDZCBQEYSRGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCCC1OC

Origin of Product

United States

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